molecular formula C27H31ClN2O3 B2439344 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate CAS No. 400085-12-3

2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate

Cat. No.: B2439344
CAS No.: 400085-12-3
M. Wt: 467.01
InChI Key: BQJCMJMUWNYRRU-UHFFFAOYSA-N
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Description

2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate is a complex organic compound characterized by its unique structural features It contains a chlorophenyl group, an adamantyl moiety, and a phenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate typically involves multiple steps. One common approach starts with the preparation of the adamantyl derivative, followed by the introduction of the chlorophenyl group. The final step involves the formation of the phenylcarbamate moiety through a carbamation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantyl derivatives and phenylcarbamate compounds. Examples include:

Uniqueness

What sets 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate apart is its combination of structural features, which confer unique chemical and biological properties. Its adamantyl moiety provides rigidity and stability, while the chlorophenyl group enhances its reactivity and potential biological activity .

Properties

IUPAC Name

2-[[2-[2-(4-chlorophenyl)-2-adamantyl]acetyl]amino]ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN2O3/c28-23-8-6-20(7-9-23)27(21-13-18-12-19(15-21)16-22(27)14-18)17-25(31)29-10-11-33-26(32)30-24-4-2-1-3-5-24/h1-9,18-19,21-22H,10-17H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJCMJMUWNYRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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